2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
CAS No.:
Cat. No.: VC9345372
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | 2,8-dimethyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
| Standard InChI | InChI=1S/C18H17N3O/c1-11-8-15-14(16(22)9-11)10-19-18-17(12(2)20-21(15)18)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3 |
| Standard InChI Key | NJDXBOBMBPVBEO-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(C=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(=O)C1 |
| Canonical SMILES | CC1CC2=C(C=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(=O)C1 |
Introduction
Synthesis Conditions
| Condition | Solvent System | Temperature | Yield |
|---|---|---|---|
| Ultrasonication | Water-Ethanol (1:1) | 60 °C | 86% |
Biological Activities and Potential Applications
While specific biological data for 2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is scarce, related pyrazoloquinazolines have been explored for their anticancer properties. These compounds often act by inhibiting key signaling pathways involved in cancer progression, such as fibroblast growth factor receptors (FGFR). The structural features of pyrazoloquinazolines suggest they could exhibit unique biological activities, making them promising candidates for further research in oncology and other therapeutic areas.
Characterization Techniques
Characterization of pyrazoloquinazolines typically involves advanced spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry: Confirms the molecular weight and purity of the compound.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.
For example, in related compounds, NMR spectra often show distinct signals for methyl groups and aromatic protons, which are crucial for structural confirmation .
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